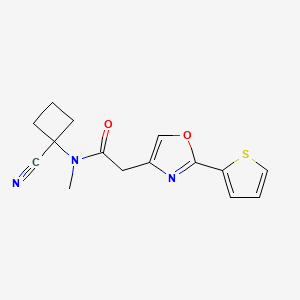
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, identified by its CAS number 915087-26-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N3O with a molecular weight of 247.27 g/mol. The compound features a unique structure that includes a cyanocyclobutyl group and a thiophene-substituted oxazole ring, which are believed to contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound have revealed that it may inhibit the proliferation of cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Animal studies have indicated reduced oxidative stress markers and improved cognitive functions following treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress markers |
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study on Antimicrobial Activity : A study involving a series of bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Models : In vivo experiments using mouse models indicated that administration of the compound at doses of 10 mg/kg resulted in significant tumor size reduction in xenograft models of breast cancer, supporting its potential as an anticancer drug candidate.
- Neuroprotection in Rodent Models : A rodent model study highlighted that treatment with the compound led to significant improvements in behavioral tests assessing memory and learning, alongside biochemical analyses showing decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18(15(10-16)5-3-6-15)13(19)8-11-9-20-14(17-11)12-4-2-7-21-12/h2,4,7,9H,3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXTUMNUICBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CS2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














